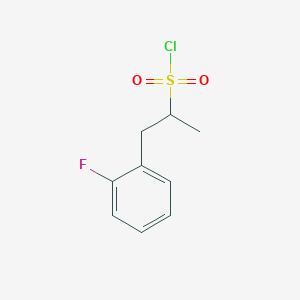

1-(2-Fluorophenyl)propane-2-sulfonyl chloride

Description

1-(2-Fluorophenyl)propane-2-sulfonyl chloride (CAS: 1017338-10-1) is a fluorinated sulfonyl chloride derivative with the molecular formula C₉H₁₀ClFO₂S and a molecular weight of 236.69 g/mol . It is characterized by a propane-2-sulfonyl chloride backbone substituted with a 2-fluorophenyl group. This compound is primarily used as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing pharmaceuticals. Its storage conditions and boiling point are unspecified in available data, but its GHS hazard profile includes precautionary statements related to handling reactive sulfonyl chlorides .

Properties

Molecular Formula |

C9H10ClFO2S |

|---|---|

Molecular Weight |

236.69 g/mol |

IUPAC Name |

1-(2-fluorophenyl)propane-2-sulfonyl chloride |

InChI |

InChI=1S/C9H10ClFO2S/c1-7(14(10,12)13)6-8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3 |

InChI Key |

GDNVCAQQELVYDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1F)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of the Corresponding Sulfonic Acid Derivatives

Method Overview:

The most common route involves chlorinating sulfonic acid derivatives to produce the sulfonyl chloride. This process typically starts with a sulfonic acid or its precursor, which is then treated with chlorinating agents.

Key Reaction:

$$ \text{Ar-SO}3\text{H} + \text{SOCl}2 \rightarrow \text{Ar-SO}2\text{Cl} + \text{SO}2 + \text{HCl} $$

- Starting Material: 2-fluorobenzenesulfonic acid or its derivatives.

- Chlorinating Agent: Thionyl chloride (SOCl₂) is predominantly used due to its efficiency.

- Reaction Conditions:

- Temperature: Reflux (~70°C).

- Solvent: Usually carried out neat or with inert solvents like dichloromethane.

- Duration: 2-4 hours, monitored by gas evolution and completion of reaction.

- Excess SOCl₂ is used to drive the reaction to completion.

- The reaction produces gaseous byproducts (SO₂ and HCl), which require proper venting and safety measures.

Chlorination of Organosulfur Precursors

Alternative Approach:

Chlorination of organosulfur compounds such as sulfonamides or sulfonates derived from fluorinated phenyl groups.

- React the sulfonic acid or sulfonate ester with chlorinating agents like phosphorus pentachloride (PCl₅) or oxalyl chloride.

- Conditions are similar to the above, with elevated temperatures and inert atmospheres to prevent side reactions.

Use of Chlorinating Agents in the Presence of Catalysts

Advanced Method:

Employing catalytic systems such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) with specific reaction conditions to enhance selectivity and yield.

- Temperature: 0–50°C.

- Solvent: Inert solvents like dichloromethane or acetonitrile.

- Catalyst: Sometimes used with Lewis acids to improve efficiency.

Purification and Characterization

Post-synthesis, the crude product is purified via distillation under reduced pressure or recrystallization. Spectroscopic techniques such as NMR, IR, and mass spectrometry confirm the structure and purity.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Chlorinating Agent | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Chlorination of sulfonic acids | 2-fluorobenzenesulfonic acid | Thionyl chloride (SOCl₂) | Reflux, 2-4 hours | High efficiency, straightforward | Gas evolution, requires venting |

| Chlorination of sulfonates | Sulfonate esters | PCl₅ or POCl₃ | 0–50°C | Good selectivity | Possible over-chlorination |

| Electrophilic aromatic substitution | 2-fluorobenzene | Cl₂/NCS | Controlled temperature | Direct route | Less selective, side reactions |

Research Findings and Considerations

- Yield Optimization: Use of excess chlorinating agents and controlling reaction temperature enhances yield and purity.

- Environmental and Safety Aspects: Proper handling of gaseous byproducts (SO₂, HCl) and chlorinating reagents is essential.

- Industrial Relevance: The chlorination of sulfonic acids with thionyl chloride remains the most scalable and widely adopted method in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)propane-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Reduction: The sulfonyl chloride can be reduced to the corresponding sulfonic acid or sulfonyl fluoride under specific conditions.

Oxidation: Although less common, the compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

Major Products Formed:

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols.

Sulfonic Acids: Formed by hydrolysis or oxidation.

Scientific Research Applications

1-(2-Fluorophenyl)propane-2-sulfonyl chloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of sulfonamide-based drugs.

Organic Synthesis: The compound serves as a building block for the synthesis of various organic molecules, including polymers and advanced materials.

Chemical Biology: It is utilized in the study of enzyme inhibitors and other biologically active compounds.

Materials Science: The compound is used in the development of functional materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)propane-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of sulfonamides, sulfonates, and other compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 1-(2-fluorophenyl)propane-2-sulfonyl chloride and related compounds:

Key Observations:

Positional Isomerism : The 2- and 3-fluorophenyl isomers (e.g., 1-(2-fluorophenyl) vs. 1-(3-fluorophenyl)) exhibit identical molecular weights but differ in electronic and steric properties due to fluorine positioning. The 2-fluoro derivative may show reduced steric hindrance in reactions compared to the 3-fluoro analog .

Simpler Sulfonyl Chlorides : Propane-2-sulfonyl chloride (C₃H₇ClO₂S) lacks aromatic groups, making it less specialized but widely applicable in generic sulfonation reactions .

Non-Sulfonyl Analogs: Compounds like 2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride highlight the role of fluorinated aromatic moieties in non-sulfonyl drug candidates, particularly in central nervous system (CNS) therapies .

Research Findings and Reactivity Trends

- Synthetic Utility : this compound is frequently employed in nucleophilic substitution reactions with amines or alcohols to form sulfonamides or sulfonate esters. For example, piperazine derivatives synthesized via sulfonyl chloride intermediates demonstrate high yields (e.g., 84% in the case of 1-(propane-2-sulfonyl)-piperazine) .

- Fluorine Effects: The electron-withdrawing fluorine atom on the phenyl ring enhances the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles. This contrasts with non-fluorinated analogs like propane-2-sulfonyl chloride, which require stronger activating conditions .

- Stability Concerns : Fluorinated sulfonyl chlorides are generally moisture-sensitive and require anhydrous handling, as hydrolysis can lead to sulfonic acid byproducts .

Industrial and Pharmaceutical Relevance

- Drug Development : The 2-fluorophenyl group is a common motif in kinase inhibitors and protease inhibitors due to its ability to modulate bioavailability and target binding .

- Supply Chain Data : Both this compound and its 3-fluoro isomer are listed as temporarily out of stock in major chemical catalogs, reflecting high demand in medicinal chemistry .

Biological Activity

1-(2-Fluorophenyl)propane-2-sulfonyl chloride is a sulfonyl chloride derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a fluorinated phenyl group, making it a candidate for various biological evaluations, particularly in the context of antibacterial and anticancer activities.

The compound's chemical formula is C10H10ClFNO2S, and it features a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles. This property is crucial for its application in synthesizing other biologically active compounds.

Antibacterial Activity

Research has indicated that sulfonyl chlorides, including this compound, exhibit significant antibacterial properties. A study evaluating various halophenyl bis-hydrazones found that compounds with similar sulfonyl functionalities demonstrated effective antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.12 to 7.81 μg/mL, indicating potent antibacterial effects.

Anticancer Activity

In addition to its antibacterial properties, the compound has been investigated for its potential anticancer activity. A systematic review highlighted the role of sulfonamide derivatives in inhibiting tumor growth and their effectiveness against various cancer cell lines . The specific activity of this compound against cancer cells remains an area for further exploration, but preliminary findings suggest that similar compounds may induce apoptosis in cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of sulfonyl chlorides is critical for optimizing their biological activity. The presence of the fluorine atom in the phenyl ring enhances lipophilicity and may influence the compound's interaction with biological targets. Studies on related compounds have shown that modifications to the aromatic ring significantly affect their antibacterial and anticancer activities .

Case Studies

- Antimicrobial Evaluation : In a controlled study, various derivatives of sulfonamides were synthesized and tested against Mycobacterium tuberculosis. The results indicated that modifications to the sulfonamide moiety can lead to enhanced activity, suggesting that this compound could be optimized for better efficacy against resistant strains .

- Cytotoxicity Assessment : A comparative analysis of several sulfonamide derivatives revealed that some exhibited low cytotoxicity towards normal human cells while maintaining high activity against cancer cells. This characteristic is vital for developing therapeutics with minimal side effects .

Data Tables

| Compound | MIC (μg/mL) | Target Pathogen | Activity Type |

|---|---|---|---|

| This compound | TBD | Staphylococcus aureus | Antibacterial |

| Halophenyl bis-hydrazones | 0.12 - 7.81 | Escherichia coli, Mycobacterium tuberculosis | Antimicrobial |

| Sulfonamide Derivative A | <5 | Various Cancer Cell Lines | Anticancer |

Q & A

Q. What is the molecular structure and IUPAC name of 1-(2-Fluorophenyl)propane-2-sulfonyl chloride, and how can it be distinguished from similar sulfonyl chlorides?

The IUPAC name is this compound, with the molecular formula C₉H₁₀ClFO₂S and a molecular weight of 218.70 g/mol . Key structural features include a sulfonyl chloride group (-SO₂Cl) attached to a propane backbone and a 2-fluorophenyl substituent. Differentiation from analogs (e.g., 1-(4-chlorophenyl)propane-2-sulfonyl chloride) requires spectroscopic analysis:

- ¹H/¹³C NMR : The 2-fluorophenyl group exhibits distinct splitting patterns due to fluorine's electronegativity.

- IR Spectroscopy : The S=O and S-Cl stretches (~1360 cm⁻¹ and ~530 cm⁻¹) confirm the sulfonyl chloride moiety.

- Mass Spectrometry : Molecular ion peaks at m/z 218.70 and fragmentation patterns aid identification .

Q. What are the common laboratory synthesis methods for preparing this compound?

A typical synthesis involves:

Sulfonation : React 1-(2-fluorophenyl)propane-2-thiol with chlorosulfonic acid to form the sulfonic acid intermediate.

Chlorination : Treat the sulfonic acid with phosphorus oxychloride (POCl₃) under reflux (120°C, 12 hours) to yield the sulfonyl chloride .

Critical Conditions :

Q. What purification techniques are recommended for isolating this compound?

- Vacuum Distillation : Effective for separating the product from low-boiling-point by-products (e.g., POCl₃, bp ≈ 105°C).

- Recrystallization : Use non-polar solvents like hexane at low temperatures to minimize decomposition.

- Column Chromatography : Silica gel with a gradient of ethyl acetate/hexane (1:9 to 1:4) for high-purity isolation .

Advanced Research Questions

Q. How does the electronic effect of the 2-fluorophenyl group influence the sulfonyl chloride’s reactivity in nucleophilic substitutions?

The electron-withdrawing fluorine atom at the ortho position increases the electrophilicity of the sulfonyl chloride group, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). This effect is confirmed by:

Q. What spectroscopic methods are most effective for characterizing this compound?

- ¹⁹F NMR : A singlet near -115 ppm confirms the ortho-fluorine environment.

- ³⁵Cl NMR : Signals at ~200 ppm verify the sulfonyl chloride group.

- X-ray Crystallography : Resolves bond angles (C-S-O ≈ 106°) and steric effects from the ortho-F substituent .

Q. What are the potential by-products during synthesis, and how can they be mitigated?

- Hydrolysis Products : Trace water leads to sulfonic acid formation. Mitigate using molecular sieves or P₂O₅.

- Di- or Polysulfonates : Caused by excess sulfonation. Control via stepwise addition of chlorosulfonic acid.

- Identification : LC-MS or GC-MS to detect impurities; TLC (Rf ≈ 0.5 in 1:4 EtOAc/hexane) monitors reaction progress .

Q. How can researchers optimize reaction yields during scale-up?

Q. What stability considerations are critical for long-term storage?

- Moisture Sensitivity : Store under argon or nitrogen in flame-sealed ampules.

- Temperature : Keep at -20°C to slow decomposition; avoid repeated freeze-thaw cycles.

- Decomposition Signs : Discoloration (yellow to brown) indicates hydrolysis; validate purity via NMR before use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.